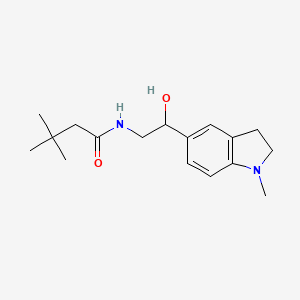

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Multicomponent Synthetic Approaches : Research demonstrates innovative synthetic methodologies, such as the divergent palladium iodide-catalyzed multicomponent carbonylative approaches, leading to the formation of functionalized isoindolinone derivatives. These methods underscore the utility of such compounds in creating complex molecular architectures, showcasing the chemical versatility of compounds like "N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide" in organic synthesis (Mancuso et al., 2014).

Cyclization Reactions : Another study focuses on cyclization reactions, such as those leading to isoindolinone derivatives, highlighting the potential of these compounds in constructing biologically relevant molecules through efficient and novel synthetic routes (Duckworth et al., 1996).

Biological Applications

Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties, showing moderate effectiveness against bacterial growth, including resistant strains. This suggests potential pharmaceutical applications in developing new antibacterial agents (Asghari et al., 2014).

Neurological Applications : The development of compounds with specific receptor antagonistic properties, suitable for both intravenous and oral administration, indicates their potential in treating neurological conditions. Such studies highlight the therapeutic possibilities of these compounds in managing diseases like depression and emesis (Harrison et al., 2001).

Alzheimer's Disease Research : Compounds with similar structural features have been used in positron emission tomography studies to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, showcasing the diagnostic and therapeutic research potential of these molecules (Shoghi-Jadid et al., 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-6,9,15,20H,7-8,10-11H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAUVFCSWDKIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2604949.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2604953.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2604954.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2604957.png)

![N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2604958.png)

![9-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2604959.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2604968.png)

![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2604971.png)